N-(Boc-PEG4)-NH-PEG4-t-butyl ester
Overview
Description
“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is a non-cleavable linker for bio-conjugation that contains a Azide group and a NHS group linked through a linear PEG chain .
Chemical Reactions Analysis
“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Scientific Research Applications
Synthesis of N-Protected Derivatives : N-(Boc-PEG4)-NH-PEG4-t-butyl ester is used in the synthesis of N-protected derivatives. A study by Tarbell, Yamamoto, and Pope (1972) discusses the use of di-t-butyl dicarbonate for forming N-t-butoxycarbonyl (t-BOC) derivatives under mild conditions (Tarbell, Yamamoto, & Pope, 1972).
Functionalization of Polyethylene Glycol (PEG) : Chen et al. (2020) explored the catalyzed hydrazination of polyethylene glycol using N-hydroxyphthalimide, leading to the formation of PEG grafts with tert-butoxycarbonyl (-Boc) groups. This functionalized PEG has potential applications in improving the compatibility and mechanical properties of materials like epoxy resin (Chen et al., 2020).
Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation : Chankeshwara and Chakraborti (2006) reported a catalyst-free method for N-tert-butyloxycarbonylation of amines in water, providing a chemoselective approach to forming N-t-Boc derivatives without side products. This method is notable for its selectivity and mild reaction conditions (Chankeshwara & Chakraborti, 2006).
Synthesis of tert-Butyl Esters of N-Protected Amino Acids : Loffet et al. (1989) utilized tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids. This method proceeds under mild conditions at room temperature (Loffet, Galéotti, Jouin, & Castro, 1989).
Esterification of Carboxylic Acids : Goossen and Döhring (2004) presented a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate. This method is advantageous for producing a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).
N-Amination of Amino Acids and Derivatives : Baburaj and Thambidurai (2012) explored the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method is useful for synthesizing modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Biocompatibility and Nanotoxicity Studies : Qiu et al. (2013) investigated the biocompatibility and nanotoxicity of amphiphilic polyphosphazenes bearing tert-butyloxycarbonyl groups. These studies are crucial for understanding the safety and potential biomedical applications of such materials (Qiu, Chen, Gao, Zheng, & Zhao, 2013).
Future Directions
Mechanism of Action
Target of Action
PROTACs are designed to degrade specific proteins within cells .
Mode of Action
N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking a target protein to an E3 ubiquitin ligase, the PROTAC molecule can selectively degrade target proteins .
Pharmacokinetics
The PEG linker itself is known to improve solubility and stability, potentially enhancing bioavailability .
Result of Action
The result of the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular level depending on the specific protein being targeted .
Action Environment
Environmental factors such as pH could potentially influence the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester. For instance, the Boc group can be deprotected under acidic conditions to generate a free amine group . This could potentially influence the stability and efficacy of the PROTAC molecule.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJSRZVXYKUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Boc-PEG4)-NH-PEG4-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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